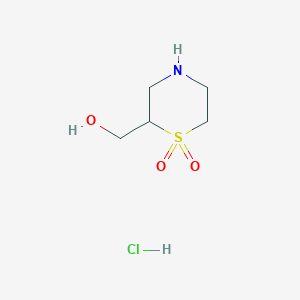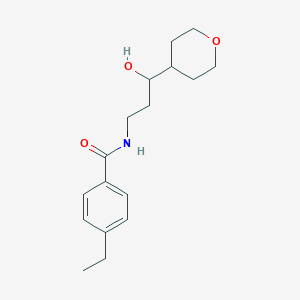![molecular formula C9H21NO2 B2647543 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol CAS No. 1467311-03-0](/img/structure/B2647543.png)
3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol” is a chemical substance with the CAS Number: 1467311-03-0 . It has a molecular weight of 175.27 and a molecular formula of C9H21NO2 .
Molecular Structure Analysis
The InChI code for “3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol” is 1S/C9H21NO2/c1-7(2)4-8(3)10-5-9(12)6-11/h7-12H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Biofuel Production Enhancement
Pentanol isomers, including compounds similar to 3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol, demonstrate potential as biofuels. These isomers are by-products of microbial fermentations from amino acid substrates. Through metabolic engineering, microbial strains have been developed to enhance the production of these isomers, indicating a promising avenue for biofuel production efficiency improvements (Cann & Liao, 2009).
Chemoselective Thioacetalization
The compound has potential applications in chemoselective thioacetalization as a component in the synthesis of various chemicals. An analogous compound, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, has been utilized under solvent-free conditions for the thioacetalization of selected aldehydes and aliphatic ketones, showcasing its versatility in organic synthesis (Ouyang et al., 2006).
Percutaneous Absorption Enhancement
Related diols, such as Pentane-1,5-diol, have been explored for their role in enhancing percutaneous absorption in dermatology, suggesting that structurally similar compounds could have applications in improving the delivery of topical medications (Faergemann et al., 2005).
Modified Carbohydrates Synthesis
The conjugate addition of propane-1,3-dithiol to α,β-unsaturated ketones, including derivatives similar to the compound , facilitates the synthesis of partly modified carbohydrates. This process has implications for creating new carbohydrate analogues with potential applications in medical and industrial fields (Valdersnes et al., 2012).
Propiedades
IUPAC Name |
3-(4-methylpentan-2-ylamino)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)4-8(3)10-5-9(12)6-11/h7-12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAFVJRDMNPRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-amino-4-chlorophenyl)methylsulfanyl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B2647466.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2647468.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2647470.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-nitroethyl)benzohydrazide](/img/structure/B2647471.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)



![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)

